

Technical Guide: Spectroscopic Data & Synthesis of N-(3-Bromophenyl)phthalimide

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Compound of Interest

Compound Name:	N-(3-Bromophenyl)phthalimide
CAS No.:	19357-22-3
Cat. No.:	B3113149

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Executive Summary

Compound: **N-(3-Bromophenyl)phthalimide** CAS Registry Number: 19357-22-3 Molecular Formula: $C_{14}H_8BrNO_2$ Molecular Weight: 302.12 g/mol

This technical guide provides a comprehensive analysis of **N-(3-Bromophenyl)phthalimide**, a critical intermediate in medicinal chemistry used frequently in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds.[1] This document synthesizes experimental protocols, spectroscopic assignments (NMR, IR, MS), and crystallographic data to serve as a self-validating reference for researchers.

Part 1: Structural Context & Synthesis Protocol[1] Reaction Mechanism & Methodology

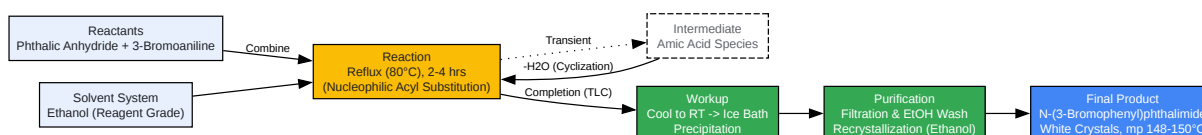
The synthesis of **N-(3-Bromophenyl)phthalimide** is a condensation reaction between phthalic anhydride and 3-bromoaniline.[1] While traditional methods often employ acetic acid reflux, this guide recommends an ethanol reflux method as a greener, higher-yielding alternative that simplifies workup (crystallization upon cooling).[1]

Experimental Protocol

- Reagents: Phthalic anhydride (1.0 eq), 3-Bromoaniline (1.0 eq), Ethanol (Solvent).[1]
- Conditions: Reflux (approx. 78-80 °C) for 2–4 hours.
- Workup: The reaction mixture is cooled to room temperature (or 0 °C). The product precipitates as colorless/white crystals.[1] Filtration followed by washing with cold ethanol yields pure product.[1]

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.



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Figure 1: Step-by-step synthesis workflow using green solvent methodology.

Part 2: Spectroscopic Characterization[1]

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the imide functional group.[1] The lack of N-H stretching ($3300\text{-}3500\text{ cm}^{-1}$) confirms the cyclization of the intermediate amic acid.[1]

Functional Group	Frequency (cm ⁻¹)	Assignment
C=O (Imide)	1770 - 1780	Asymmetric Carbonyl Stretch (Weak/Medium)
C=O (Imide)	1710 - 1720	Symmetric Carbonyl Stretch (Strong)
C=C (Aromatic)	1450 - 1600	Ring skeletal vibrations
C-N	1380 - 1400	C-N stretching (Imide-Aryl bond)
C-Br	500 - 600	Aryl-Bromide stretch

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits two distinct aromatic regions: the symmetric phthalimide protons and the asymmetric substitution pattern of the 3-bromophenyl ring.[\[1\]](#)

Solvent: DMSO-d₆ or CDCl₃ Reference: TMS (0.00 ppm)

Proton Group	Shift (δ ppm)	Multiplicity	Integration	Coupling Analysis (J)
Phthalimide (Ar-H)	7.90 – 8.00	Multiplet	4H	AA'BB' system. Typical of the isoindoline-1,3-dione core.[1][2][3]
Phenyl H-2	7.75 – 7.80	Singlet (t)	1H	Isolated between N and Br.[1] Appears as a triplet-like singlet due to small meta coupling.[1]
Phenyl H-4	7.60 – 7.65	Doublet (m)	1H	Ortho to Br, Para to N.
Phenyl H-6	7.45 – 7.50	Doublet (m)	1H	Ortho to N, Para to Br.[1]
Phenyl H-5	7.35 – 7.45	Triplet	1H	Meta to both substituents.[1]

Interpretation Logic:

- The Phthalimide region is characteristic; despite being chemically non-equivalent, the AA'BB' system often appears as a tight multiplet or two symmetric multiplets around 7.9 ppm.[1]
- The 3-Bromophenyl region is defined by the meta-substitution pattern.[1] H-2 is the most deshielded proton on this ring due to the inductive electron-withdrawing effects of both the imide nitrogen and the bromine atom.[1]

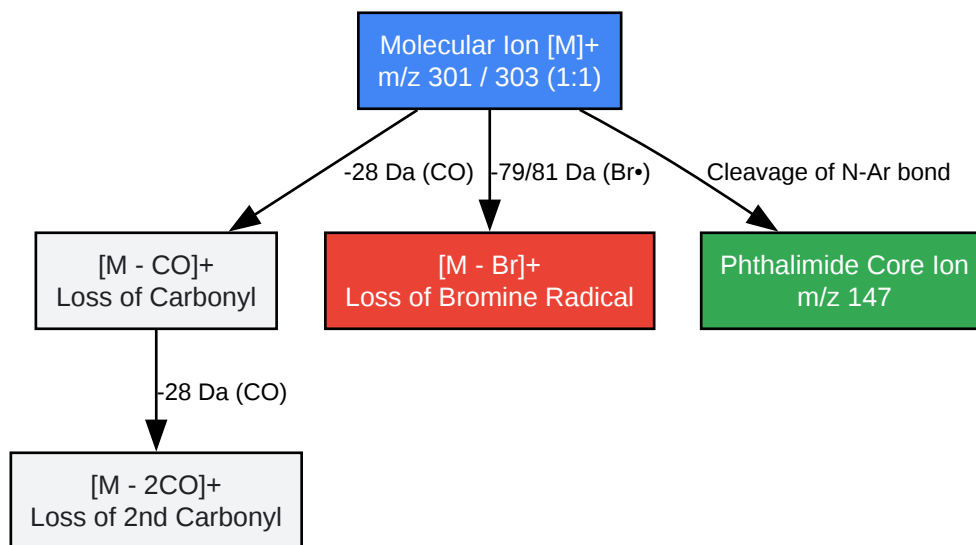
Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signature of bromine.[1]

- Molecular Ion (M^+): 301/303 m/z [1]

- Isotopic Pattern: The doublet at M and M+2 appears in a 1:1 ratio, confirming the presence of a single Bromine atom (^{79}Br and ^{81}Br isotopes).[1]
- Base Peak: Often observed at $m/z \sim 76$ (Benzyne fragment) or $m/z \sim 104$ (Phthaloyl fragment).[1]

Fragmentation Pathway Diagram



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Figure 2: Proposed mass spectrometric fragmentation pathways.

Part 3: Physical Properties & Crystallography[1]

To validate the purity of the synthesized compound, compare against these physical constants. The crystal structure data is derived from the monoclinic system described in crystallographic literature.[1]

- Physical State: White to colorless crystalline solid.[1]
- Melting Point: 148 – 150 °C (Recrystallized from Ethanol).
- Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol (cold); insoluble in Water.[1]

Crystallographic Data (Unit Cell):

- Crystal System: Monoclinic
- Space Group: P2₁/n[1]
- Key Feature: The benzene and phthalimide planes are twisted relative to each other (approx. 38° torsion angle) to minimize steric strain.[1]

References

- Crystal Structure Analysis: IUCr. (2002).[1] **N-(3-Bromophenyl)phthalimide**. Acta Crystallographica Section E. [[Link](#)]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
- Spectral Data Validation (General Phthalimide Core): SDBS (Spectral Database for Organic Compounds).[1] Phthalimide Derivatives. [[Link](#)][1]

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Sources

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- 3. thieme-connect.de [thieme-connect.de]
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